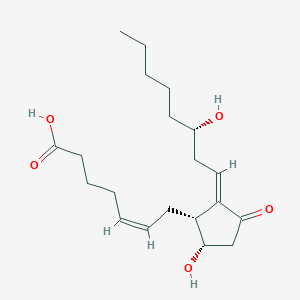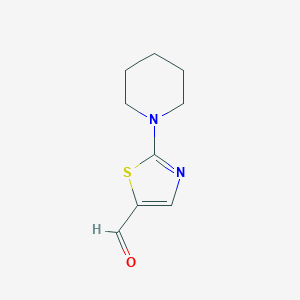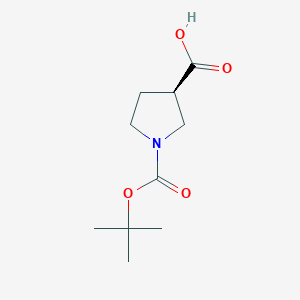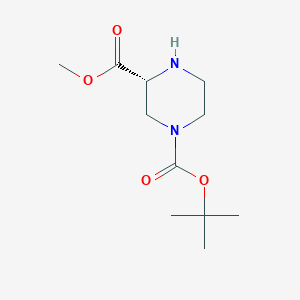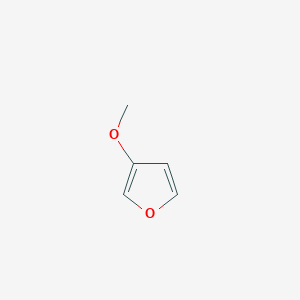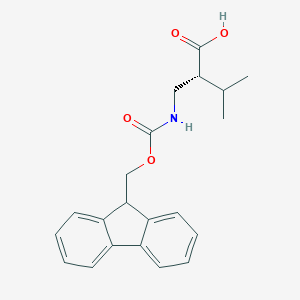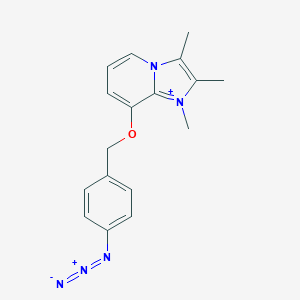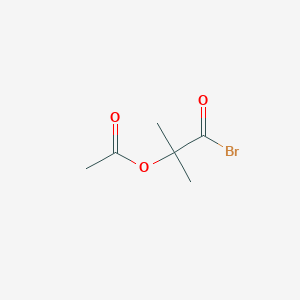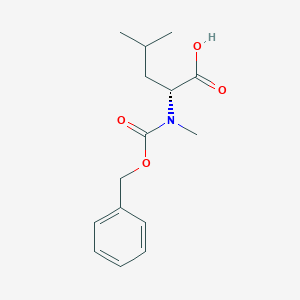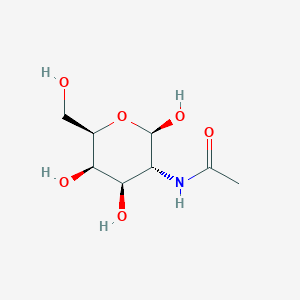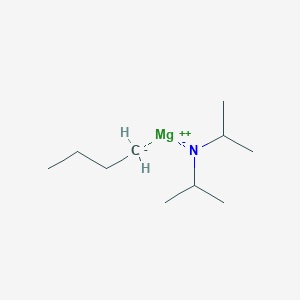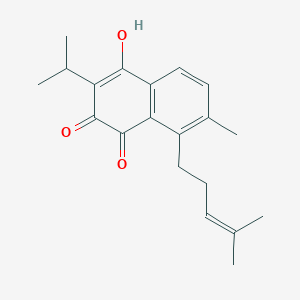
4-Hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione
Übersicht
Beschreibung
The compound "4-Hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione" is a naphthalene derivative, which is a class of compounds known for their two fused benzene rings. Naphthalene derivatives have been extensively studied due to their diverse applications, including their use in the synthesis of dyes, pharmaceuticals, and as organic semiconductors. The specific structure of this compound suggests potential biological activity or utility in material science due to the presence of hydroxy and keto functional groups.
Synthesis Analysis
The synthesis of naphthalene derivatives can be achieved through various methods. For instance, a one-pot synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives has been reported using a three-component reaction in water, which is an atom-economical and environmentally friendly approach . Similarly, a green synthetic method using MgCl2 as a catalyst in ethylene glycol has been described for the synthesis of 2-hydroxy-3-((5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenyl)methyl)naphthalene-1,4-dione derivatives . These methods emphasize the importance of mild reaction conditions, high yields, and the use of eco-friendly catalysts in the synthesis of naphthalene derivatives.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is crucial in determining their properties and reactivity. For example, the crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione reveals a planar naphthoquinone unit with a nearly perpendicular propargyl group, which influences its hydrogen bonding and self-assembly patterns . Understanding the molecular structure is essential for predicting the behavior of these compounds in various chemical reactions and their potential applications.
Chemical Reactions Analysis
Naphthalene derivatives undergo a variety of chemical reactions, which can be influenced by their substituents. The presence of hydroxy and keto groups can lead to selective emission changes in the presence of metal ions, as seen in the fluorescence properties of 4-(hydroxyphenylthio)naphthalene-1,2-diones . Additionally, the reactivity of these compounds in alkaline and acidic media has been investigated, with some derivatives showing good antimicrobial activity . These reactions highlight the potential for naphthalene derivatives to be used in the development of new materials and pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are determined by their molecular structure. The fluorescence properties of these compounds can be tuned by solvent choice or the addition of metal ions, as demonstrated by the dual-fluorescence of certain isomers . The absorption and emission wavelengths of these compounds are also important for their potential applications in optoelectronics and sensing . The stability of these compounds in different media is another critical factor that can influence their practical use .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
- The compound has been involved in studies exploring skeletal rearrangements of ring C aromatic diterpenoids. A derivative was obtained by rearranging 13-methoxytotara-5,8,11,13-tetraen-7α-ol, leading to insights into structural revisions of such compounds (Cambie et al., 1998).
- Research on the synthesis of 3-isopropylnaphthalene-1,2-dione from 3-hydroxy-2-naphthoic acid reveals crucial steps in the compound's synthesis, highlighting its potential in developing efficient synthetic pathways (Burmaoglu et al., 2008).
Anticancer Activity
- A study on dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene derivatives, closely related to the compound , showed potential as anticancer agents. These compounds demonstrated the ability to regulate cell autophagy, an important aspect in cancer treatment (Yang et al., 2019).
Antiproliferative Properties
- Synthesized analogues of 5-hydroxy-1,4-naphthoquinones, which include compounds structurally similar to the target compound, have been investigated for their antiproliferative activity against human tumor cell lines. This research adds to the understanding of naphthoquinones in cancer therapy (Bonifazi et al., 2010).
Structural and Synthetic Analysis
- Syntheses of similar naphthalene derivatives have been performed, providing a framework for understanding the chemical behavior and potential applications of such compounds in various fields, including medicinal chemistry (Letcher & Wong, 1992).
Catalysis and Reaction Optimization
- Studies on the synthesis of naphthalene derivatives, including 4-hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione, have contributed to the development of catalytic methods and reaction conditions that could be applicable to the synthesis of the target compound (Szulczyk & Struga, 2012).
Eigenschaften
IUPAC Name |
4-hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-11(2)7-6-8-14-13(5)9-10-15-17(14)20(23)19(22)16(12(3)4)18(15)21/h7,9-10,12,21H,6,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUCWOJJYVHVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Hydroxysapriparaquinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



